

A Technical Guide to the Physical Properties of (R)- and (S)-Phenylacetylcarbinol Enantiomers

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Compound of Interest

Compound Name: **1-hydroxy-1-phenylpropan-2-one**

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Introduction: The Significance of Chirality in Phenylacetylcarbinol

Phenylacetylcarbinol (PAC), systematically named **1-hydroxy-1-phenylpropan-2-one**, is a chiral α -hydroxy ketone that plays a pivotal role as a precursor in the synthesis of various pharmaceuticals, including the widely used decongestants ephedrine and pseudoephedrine.[\[1\]](#) [\[2\]](#)[\[3\]](#) The presence of a stereocenter at the carbinol carbon gives rise to two non-superimposable mirror-image forms: (R)-phenylacetylcarbinol and (S)-phenylacetylcarbinol. This stereochemical distinction is of paramount importance, as biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules. Consequently, the pharmacological and toxicological profiles of the final drug products are critically dependent on the stereochemistry of the PAC precursor.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

This technical guide provides an in-depth exploration of the core physical properties of the (R)-PAC and (S)-PAC enantiomers, offering a comparative analysis essential for researchers, scientists, and professionals engaged in drug development and stereoselective synthesis. We will delve into the experimental methodologies for their characterization and separation, underpinned by the principles of scientific integrity and supported by authoritative references.

Comparative Physical Properties of (R)-PAC and (S)-PAC

Enantiomers, by definition, possess identical physical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light.^{[8][9]} Therefore, properties such as melting point, boiling point, density, and solubility are expected to be identical for both (R)-PAC and (S)-PAC. However, their optical rotations will be of equal magnitude but opposite in direction.^{[8][10]}

While chemical synthesis often yields a racemic mixture (an equal mixture of both enantiomers), biotransformation processes, typically employing yeast fermentation, predominantly produce the pharmacologically active (R)-form.^{[1][2]} The data presented below for (R)-PAC are well-documented. For (S)-PAC, the values are inferred based on the principles of stereochemistry, as specific experimental data for the isolated (S)-enantiomer are less commonly reported due to the primary industrial focus on the (R)-enantiomer.

Table 1: Key Physical Properties of Phenylacetylcarbinol Enantiomers

Property	(R)-Phenylacetylcarbinol ((R)-PAC)	(S)-Phenylacetylcarbinol ((S)-PAC)
Synonyms	I-PAC, (R)-(-)-phenylacetylcarbinol	d-PAC, (S)-(+)-phenylacetylcarbinol
CAS Number	1798-60-3[1]	90-63-1 (for racemic)
Molecular Formula	C ₉ H ₁₀ O ₂ [1][3]	C ₉ H ₁₀ O ₂
Molar Mass	150.177 g·mol ⁻¹ [1]	150.177 g·mol ⁻¹
Appearance	Yellow-green liquid[1]	Yellow-green liquid (expected)
Density	1.119 g/cm ³ [1]	1.119 g/cm ³ (expected)
Melting Point	9–11 °C (48–52 °F; 282–284 K)[1]	9–11 °C (48–52 °F; 282–284 K) (expected)
Boiling Point	253 °C (487 °F; 526 K) at 760 mmHg[1]	253 °C (487 °F; 526 K) at 760 mmHg (expected)
	124–125 °C at 12 mmHg[1]	124–125 °C at 12 mmHg (expected)
Optical Rotation	Levorotatory (-)[1]	Dextrorotatory (+) (expected)
Solubility	Insoluble in water. Freely soluble in alcohols, ether, and aromatic solvents.[1]	Insoluble in water. Freely soluble in alcohols, ether, and aromatic solvents (expected).

Experimental Methodologies for Enantiomer Characterization

The accurate determination of the physical properties and enantiomeric purity of PAC is crucial for quality control and process development in the pharmaceutical industry. The following section details the key experimental protocols.

Determination of Optical Rotation: Polarimetry

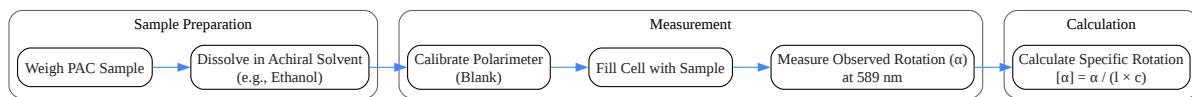
Polarimetry is the definitive technique for distinguishing between enantiomers. It measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound.[\[11\]](#) [\[12\]](#)[\[13\]](#)

Protocol for Polarimetry of PAC Enantiomers:

- Sample Preparation:
 - Accurately weigh a sample of the PAC enantiomer.
 - Dissolve the sample in a suitable achiral solvent (e.g., ethanol, methanol, or chloroform) in a volumetric flask to a known concentration (e.g., 1 g/100 mL).
 - Ensure the solution is clear and free of undissolved particles.
- Instrumentation and Measurement:
 - Use a calibrated polarimeter.
 - Set the wavelength to the sodium D-line (589 nm).
 - Calibrate the instrument with the pure solvent (blank).
 - Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
 - Measure the observed angle of rotation (α).
- Calculation of Specific Rotation ($[\alpha]$):
 - The specific rotation is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.

Causality in Experimental Choices:

- Solvent Selection: The solvent must be achiral to avoid any contribution to the optical rotation. The solubility of PAC in the chosen solvent is also a critical factor.[1][14][15][16]
- Wavelength: The sodium D-line is a standard wavelength for reporting specific rotation, ensuring consistency and comparability of data across different laboratories.
- Concentration: The concentration must be carefully controlled as the observed rotation is directly proportional to it.



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Caption: Workflow for determining the specific rotation of PAC enantiomers.

Enantiomeric Purity and Separation: Chiral Chromatography

Chiral chromatography is the cornerstone for separating and quantifying enantiomers in a racemic or enantioenriched mixture.[17][18][19] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common techniques.

Protocol for Chiral HPLC Separation of PAC Enantiomers:

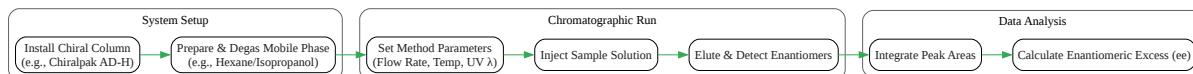
- System Preparation:
 - Equip an HPLC system with a chiral column, such as one with a polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H).
 - Prepare a mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be

optimized for baseline separation.

- Degas the mobile phase thoroughly.
- Method Parameters:
 - Flow Rate: Set to a typical analytical flow rate (e.g., 1.0 mL/min).
 - Column Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
 - Detection: Use a UV detector set to a wavelength where PAC absorbs strongly (e.g., 254 nm).
 - Injection Volume: Inject a small, precise volume of the sample solution (e.g., 10 µL).
- Data Analysis:
 - The two enantiomers will elute at different retention times.
 - Integrate the peak areas of the (R)-PAC and (S)-PAC peaks.
 - Calculate the enantiomeric excess (ee) using the formula: $ee (\%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] \times 100$

Causality in Experimental Choices:

- Chiral Stationary Phase (CSP): The CSP is the heart of the separation. Polysaccharide-based CSPs are widely used due to their broad applicability and excellent resolving power for a wide range of chiral compounds. The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.
 - Mobile Phase Composition: The ratio of the non-polar solvent to the polar modifier is critical. It influences the retention times and the resolution between the enantiomeric peaks. A systematic optimization of this ratio is essential for developing a robust separation method.
- [\[20\]](#)



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Caption: Workflow for the chiral HPLC separation and analysis of PAC enantiomers.

Conclusion

A thorough understanding of the distinct physical properties of (R)-PAC and (S)-PAC is fundamental for the development of safe and effective pharmaceuticals. While their properties in an achiral environment are identical, their opposing optical activities provide a clear means of differentiation. The experimental protocols outlined in this guide, particularly polarimetry and chiral chromatography, represent the industry-standard methodologies for the characterization and quality control of these critical chiral intermediates. Adherence to these scientifically sound and validated procedures ensures the stereochemical integrity of the final active pharmaceutical ingredients, ultimately contributing to the overall quality and efficacy of the medicine.

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- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of (R)- and (S)-Phenylacetylcarbinol Enantiomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202110#r-pac-and-s-pac-enantiomers-physical-properties>]

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